molecular formula C6H8ClN3 B13668392 2-Chloro-6-hydrazinyl-4-methylpyridine

2-Chloro-6-hydrazinyl-4-methylpyridine

Cat. No.: B13668392
M. Wt: 157.60 g/mol
InChI Key: WPEMEXBDLZSINV-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a hydrazinyl group at the 6-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydrazinyl-4-methylpyridine typically involves the reaction of 2-chloro-6-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinyl-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-hydrazinyl-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzymatic activity. The chlorine atom and methyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain types of chemical reactions.

    2-Chloro-6-methylpyridine: Similar structure but without the hydrazinyl group, leading to different reactivity and applications.

    2-Chloro-6-methylpyridine-4-carboxaldehyde: Contains an aldehyde group instead of a hydrazinyl group, resulting in different chemical properties and uses.

Uniqueness

2-Chloro-6-hydrazinyl-4-methylpyridine is unique due to the presence of both the chlorine and hydrazinyl groups, which confer distinct reactivity and potential applications in various fields of research. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(6-chloro-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

WPEMEXBDLZSINV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)NN

Origin of Product

United States

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